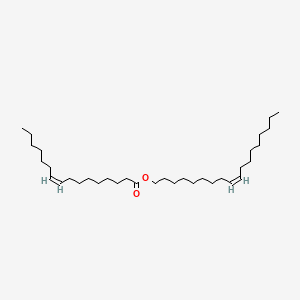

Octadec-9-EN-1-YL hexadec-9-enoate

Description

Contextualizing Oleyl Palmitoleate (B1233929) within Lipidomics

Lipidomics, a specialized area of metabolomics, focuses on the comprehensive analysis of lipids in a biological system. nih.gov This field investigates the structure, function, and pathways of a wide array of lipids, moving beyond the study of individual molecules to understand their collective impact on cellular processes and organismal health. nih.gov Within this context, oleyl palmitoleate serves as an important example of a wax monoester, a subclass of fatty esters. lipotype.commetabolomicsworkbench.org

The study of specific lipid molecules like oleyl palmitoleate is crucial for building detailed lipid profiles. Advanced analytical techniques, such as mass spectrometry, are essential for identifying and quantifying individual lipid species from complex biological samples. nih.govunitn.it This allows researchers to detect subtle changes in lipid metabolism that may be associated with various physiological or pathological states. nih.gov For instance, research has explored the potential of certain lipids as biomarkers for disease diagnosis and monitoring. nih.gov

The biosynthesis of oleyl palmitoleate involves the enzymatic esterification of its constituent fatty alcohol (oleyl alcohol) and fatty acid (palmitoleic acid). nih.govasm.org Studies have demonstrated the heterologous biosynthesis of jojoba oil-like wax esters, including palmityl palmitoleate and oleyl oleate (B1233923), in engineered Escherichia coli. nih.govasm.orgebi.ac.uk This has been achieved by co-expressing a fatty alcohol-producing enzyme from the jojoba plant and a bacterial wax ester synthase. nih.govasm.org When oleate is supplied, these engineered bacteria can produce wax esters like oleyl palmitoleate. nih.govasm.org

Table 1: Chemical Properties of Oleyl Palmitoleate

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₆₄O₂ larodan.comchembk.com |

| Molecular Weight | 504.87 g/mol larodan.comchembk.com |

| CAS Number | 22393-98-2 larodan.com |

| Systematic Name | (9Z)-9-Octadecen-1-yl (9Z)-9-hexadecenoate larodan.com |

| Lipid Number | WE (18:1(9Z)/16:1(9Z)) larodan.com |

This table presents key chemical identifiers and properties of Oleyl Palmitoleate.

Significance of Wax Esters in Biological Systems Research

Wax esters, the class of lipids to which oleyl palmitoleate belongs, are esters of a fatty acid and a fatty alcohol. wikipedia.org They are found across a wide range of biological systems, where they perform a multitude of critical functions. lipotype.comnih.gov

In terrestrial organisms, wax esters are major components of the surface lipids of many arthropods, providing a crucial barrier against evaporative water loss. nih.govresearchgate.net They are also found on the leaves of some plants, where they serve a similar water-repellent function. britannica.comcreative-proteomics.com In mammals, wax esters are uniquely produced by sebaceous glands and are a significant component of sebum, the oily substance that coats the skin and hair. lipotype.comnih.gov This sebaceous origin makes wax esters a biochemical marker for sebum. nih.gov They are thought to contribute to the skin's barrier function and hydration. tandfonline.com

In the marine environment, wax esters are of particular importance. nzic.org.nz Many marine organisms, including zooplankton, fish, and whales, store large quantities of wax esters as a primary form of metabolic energy. wikipedia.orgbritannica.comnzic.org.nz For some deep-water fish, these lipids can be a major component of their total oil content. nzic.org.nz Beyond energy storage, the low density of wax esters provides buoyancy, which is crucial for many marine animals to maintain their position in the water column. nih.govbritannica.com

The structural diversity of wax esters is vast, arising from the many possible combinations of different fatty acids and fatty alcohols. wikipedia.org This diversity leads to a wide range of physical properties, such as melting points, which are functionally important. nih.gov For example, the wax esters on insect cuticles are typically solid at physiological temperatures to provide a better waterproofing barrier, whereas the wax esters used for buoyancy in marine organisms are often liquid. nih.gov The insertion of a double bond, as is present in both the oleyl and palmitoleyl moieties of oleyl palmitoleate, significantly lowers the melting point of a wax ester. nih.govresearchgate.net

Research into wax esters continues to uncover their diverse roles in biology, from cellular metabolism to the ecological interactions of organisms. nih.govcapes.gov.br

Table 2: Constituent Moieties of Oleyl Palmitoleate

| Compound Name | Chemical Formula | Role |

|---|---|---|

| Oleyl alcohol | C₁₈H₃₆O | Fatty Alcohol smolecule.com |

| Palmitoleic acid | C₁₆H₃₀O₂ | Fatty Acid ymdb.ca |

This table details the two molecules that combine to form Oleyl Palmitoleate.

Structure

2D Structure

Properties

CAS No. |

93882-44-1 |

|---|---|

Molecular Formula |

C34H64O2 |

Molecular Weight |

504.9 g/mol |

IUPAC Name |

octadec-9-enyl hexadec-9-enoate |

InChI |

InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h14,16-18H,3-13,15,19-33H2,1-2H3 |

InChI Key |

AJQOBPHRBMLQRX-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

Origin of Product |

United States |

Biosynthetic Pathways and in Vitro Synthesis of Oleyl Palmitoleate

Enzymatic Biogenesis of Palmitoleic Acid Precursors

The primary fatty acid precursor of oleyl palmitoleate (B1233929) is palmitoleic acid (16:1n-7). Its synthesis is a critical step, primarily governed by the activity of desaturase enzymes that introduce a double bond into a saturated fatty acid backbone.

Role of Stearoyl-CoA Desaturase-1 (SCD1) in Monounsaturated Fatty Acid Synthesis

Stearoyl-CoA Desaturase-1 (SCD1) is a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs). pnas.orgnih.gov Located in the endoplasmic reticulum, SCD1 catalyzes the rate-limiting step in the formation of MUFAs by introducing a single double bond at the delta-9 position of saturated fatty acyl-CoAs. wikipedia.orgnih.govbiorxiv.orgresearchgate.net The preferred substrates for SCD1 are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. pnas.orgnih.govresearchgate.net

The reaction is an aerobic process requiring molecular oxygen, NAD(P)H, and a series of electron transfers involving cytochrome b5 and cytochrome b5 reductase. wikipedia.orgnih.gov The resulting MUFAs, including palmitoleic acid, are essential components for the synthesis of various lipids such as phospholipids (B1166683), triglycerides, and wax esters. wikipedia.orgnih.govpnas.org The activity of SCD1 is a crucial control point in lipid metabolism, and its expression is regulated by various dietary and hormonal factors. biorxiv.orgpnas.orgnih.gov For instance, dietary saturated fats tend to induce SCD1 expression. nih.gov

Table 1: Substrates and Products of Stearoyl-CoA Desaturase-1 (SCD1)

| Substrate | Product |

|---|---|

| Palmitoyl-CoA (C16:0) | Palmitoleoyl-CoA (C16:1n-7) |

| Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1n-9) |

Alternative Desaturation Pathways for Palmitoleic Acid Isomers

While SCD1 is the primary enzyme for producing palmitoleic acid (16:1n-7), other desaturase enzymes can produce its positional isomers. nih.gov These isomers differ in the position of the double bond within the 16-carbon chain.

Sapienic Acid (16:1n-10): This isomer is synthesized from palmitic acid by the action of Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase. nih.govresearchgate.netmdpi.comresearchgate.net FADS2 introduces a double bond at the C6 position of the fatty acid chain. nih.govresearchgate.net

Hypogeic Acid (16:1n-9): This isomer is not synthesized directly from palmitic acid but is a product of the partial β-oxidation of oleic acid (18:1n-9) in the mitochondria. nih.govresearchgate.netresearchgate.net

The presence and activity of these different desaturases can lead to a mixture of C16:1 isomers within a cell, each potentially having distinct biological roles. nih.gov

Table 2: Biosynthesis of C16:1 Fatty Acid Isomers

| Isomer | Precursor | Enzyme | Biosynthetic Pathway |

|---|---|---|---|

| Palmitoleic acid (16:1n-7) | Palmitic acid (16:0) | Stearoyl-CoA Desaturase-1 (SCD1) | Δ9-desaturation mdpi.complos.org |

| Sapienic acid (16:1n-10) | Palmitic acid (16:0) | Fatty Acid Desaturase 2 (FADS2) | Δ6-desaturation nih.govresearchgate.net |

| Hypogeic acid (16:1n-9) | Oleic acid (18:1n-9) | β-oxidation enzymes | Partial mitochondrial β-oxidation nih.govresearchgate.net |

Enzymatic Esterification Mechanisms in Wax Ester Synthesis

The final step in forming oleyl palmitoleate is the esterification of palmitoleic acid with oleyl alcohol. This reaction is catalyzed by enzymes with wax ester synthase activity.

Lipase-Catalyzed Esterification in Research

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in environments with low water content. mdpi.com This capability has been extensively explored for the in vitro synthesis of various wax esters, including those similar to oleyl palmitoleate. dss.go.thresearchgate.netjst.go.jp Research has shown that lipases from different microbial sources, such as Candida antarctica (often immobilized and known as Novozym 435), Rhizomucor miehei, Alcaligenes sp., and Chromobacterium viscosum, can effectively catalyze the synthesis of wax esters from fatty acids and fatty alcohols. mdpi.comdss.go.thresearchgate.netbrandeis.edunih.gov

Studies have optimized various reaction parameters to achieve high yields. For instance, in the synthesis of oleyl oleate (B1233923), a close analog, parameters like temperature (40-50°C), substrate molar ratio (e.g., 2:1 alcohol to acid), and the use of specific organic solvents have been fine-tuned to achieve yields greater than 95%. researchgate.netejbiotechnology.info In one study, lipases from Alcaligenes sp. and Chromobacterium viscosum achieved around 60% ester synthesis when reacting oleyl alcohol with milk fat, which contains palmitic acid. dss.go.thresearchgate.net The kinetics of lipase-catalyzed synthesis of oleyl oleate have been modeled, with an activation energy of 21.77 Kcal/mol reported for the reaction catalyzed by immobilized Candida antarctica lipase (B570770). jst.go.jpnih.gov

Table 3: Lipase Screening for Wax Ester Synthesis from Oleyl Alcohol and Milk Fat

| Lipase Source | Ester Synthesis Yield (%) | Time to Max Yield (h) |

|---|---|---|

| Alcaligenes sp. | ~60% | 2 |

| Chromobacterium viscosum | ~60% | 48 |

| Enzeco® Lipase Concentrate | 30% | 2 |

| Lipozyme™ 10,000L | <20% | 166 |

| Enzeco® Lipase XX | No catalysis observed | - |

Data adapted from a study on the alcoholysis of milk fat with oleyl alcohol. dss.go.thresearchgate.net

Wax Ester Synthase Activity in Engineered Systems

For more specific and efficient production of wax esters, dedicated wax ester synthases (WS) are employed, often in engineered microbial systems like Escherichia coli and the yeast Yarrowia lipolytica. nih.goviastate.edu A common enzyme used is a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) from bacteria like Acinetobacter baylyi strain ADP1. nih.govresearchgate.netoup.com

To produce a specific wax ester like oleyl palmitoleate, the host organism is engineered to co-express a fatty acyl-CoA reductase (FAR) to produce the necessary alcohol (oleyl alcohol) and a wax ester synthase (WS) to catalyze the final esterification with the available fatty acyl-CoA (palmitoleoyl-CoA). goettingen-research-online.denih.gov In one such study, recombinant E. coli expressing a FAR from the jojoba plant and a WS from A. baylyi successfully produced a mixture of wax esters, including palmityl palmitoleate and palmityl oleate, demonstrating the feasibility of this pathway. nih.govasm.orgacs.org When oleate was supplied to the medium, the engineered E. coli produced wax esters including palmityl oleate, palmityl palmitoleate, and oleyl oleate, which accumulated to about 1% of the cellular dry weight. nih.govasm.orgscience.govresearchgate.netasm.org These lipids were found to accumulate within the cells as lipid bodies. nih.govresearchgate.net

De Novo Lipogenesis and Oleyl Palmitoleate Precursor Supply

De novo lipogenesis (DNL) is a crucial metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. wikipedia.orgcapes.gov.br This process is fundamental to providing the fatty acid precursors, namely oleic acid and palmitoleic acid, required for the biosynthesis of oleyl palmitoleate. The DNL pathway is a complex and highly regulated series of enzymatic reactions that primarily occurs in the liver and, to a lesser extent, in adipose tissue. wikipedia.orgmdpi.com

The process begins with the conversion of excess dietary carbohydrates into acetyl-CoA. mdpi.com A series of coordinated enzymatic reactions then convert acetyl-CoA into palmitate (a 16-carbon saturated fatty acid), the initial fatty acid product of DNL. nih.gov Palmitate can then undergo further modifications, including elongation and desaturation, to produce a variety of other fatty acids. nih.gov

The key precursors for oleyl palmitoleate are oleic acid and palmitoleic acid. The biosynthesis of these two monounsaturated fatty acids is intrinsically linked to the DNL pathway.

Biosynthesis of Palmitoleic Acid: Palmitoleic acid (16:1n-7) is synthesized from palmitic acid, the primary product of DNL. physiology.org This conversion is catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the delta-9 position of the palmitoyl-CoA molecule. physiology.orgresearchgate.net

Biosynthesis of Oleic Acid: The synthesis of oleic acid (18:1n-9) also begins with the product of DNL, palmitic acid. umk.pl Palmitic acid is first elongated to form stearic acid (18:0) by the action of fatty acid elongase enzymes. umk.plnih.gov Subsequently, stearic acid is desaturated by the same SCD1 enzyme to produce oleic acid. umk.plwikipedia.org

The regulation of DNL is complex, involving hormonal and transcriptional control to ensure that fatty acid synthesis is coordinated with the body's energy status. mdpi.com Insulin (B600854) is a primary hormonal driver of DNL, promoting the conversion of carbohydrates to fatty acids when energy is abundant. mdpi.com Conversely, glucagon (B607659) inhibits DNL during periods of fasting or low energy availability. mdpi.com

At the transcriptional level, key regulators include sterol regulatory element-binding protein-1c (SREBP-1c) and carbohydrate-responsive element-binding protein (ChREBP). mdpi.com These transcription factors are activated by insulin and glucose metabolites, respectively, and they upregulate the expression of genes encoding the enzymes essential for DNL. mdpi.comnih.gov

Research Findings on De Novo Lipogenesis and Precursor Supply

| Key Process | Description | Key Enzymes | Regulatory Factors |

| De Novo Lipogenesis (DNL) | Synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. wikipedia.orgcapes.gov.br | Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS) mdpi.comnih.gov | Insulin, Glucagon, SREBP-1c, ChREBP mdpi.com |

| Palmitic Acid Synthesis | The initial product of DNL, a 16-carbon saturated fatty acid. nih.gov | Fatty Acid Synthase (FAS) mdpi.com | --- |

| Palmitoleic Acid Synthesis | Desaturation of palmitic acid at the delta-9 position. physiology.orgresearchgate.net | Stearoyl-CoA Desaturase-1 (SCD1) physiology.orgresearchgate.net | --- |

| Stearic Acid Synthesis | Elongation of palmitic acid. umk.plnih.gov | Fatty Acid Elongase umk.plnih.gov | --- |

| Oleic Acid Synthesis | Desaturation of stearic acid at the delta-9 position. umk.plwikipedia.org | Stearoyl-CoA Desaturase-1 (SCD1) umk.plwikipedia.org | --- |

Metabolic Fate and Cellular Processing of Oleyl Palmitoleate

Degradation Pathways of Constituent Fatty Acids

The primary catabolic pathway for fatty acids is beta-oxidation, a mitochondrial process that sequentially shortens the acyl chain to produce acetyl-CoA.

Both oleic acid (18:1 n-9) and palmitoleic acid (16:1 n-7) undergo beta-oxidation to generate energy. The process for these monounsaturated fatty acids begins similarly to that for saturated fatty acids, involving activation to their CoA derivatives (oleoyl-CoA and palmitoleoyl-CoA) and transport into the mitochondria. The initial rounds of beta-oxidation proceed normally until the cis-double bond is encountered. youtube.com

The standard beta-oxidation enzyme, enoyl-CoA hydratase, cannot act on the cis-configuration of the double bond. For both oleic acid and palmitoleic acid, which have a cis-double bond at the C9 position, three cycles of beta-oxidation occur before the double bond obstructs the pathway. youtube.com At this point, an auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase , is required. This isomerase repositions the double bond and converts it from the cis to the trans configuration, creating a trans-Δ2-enoyl-CoA. youtube.com This intermediate is a valid substrate for enoyl-CoA hydratase, allowing beta-oxidation to resume until the fatty acid is completely broken down into acetyl-CoA molecules. youtube.com In E. coli, about 90% of oleate (B1233923) degradation occurs through this isomerase-dependent pathway. acs.org

The degradation rates of oleic acid and palmitoleic acid (often compared with its saturated analog, palmitic acid) vary depending on the cellular context and environment. Studies in hamster hepatocytes showed that significantly more oleic acid was oxidized compared to palmitic acid over an 8-hour period. researchgate.netnih.gov Similarly, in skeletal muscle cells, oleic acid treatment was sufficient to significantly increase a broad range of genes associated with fatty acid oxidation, an effect not seen with palmitic acid. nih.gov

Conversely, research on human myotubes found that palmitic acid was oxidized to a relatively higher extent than oleic acid. nih.gov In anaerobic sludge environments, the degradation rate for oleic acid was slightly higher than for palmitic acid, though oleic acid degradation was preceded by a significantly longer lag phase. researchgate.netcore.ac.uk Atmospheric degradation also differs, with the effective rate constant for the oxidative degradation of oleic acid by ozone being lower than that of the polyunsaturated linoleic acid. copernicus.org

| Organism/Environment | Fatty Acid | Relative Degradation/Oxidation Rate | Source |

|---|---|---|---|

| Hamster Hepatocytes | Oleic Acid | Higher oxidation than palmitic acid after 8 hours. | researchgate.net |

| Cultured Muscle Cells (C2C12) | Oleic Acid | Induces a greater increase in fatty acid oxidation gene expression compared to palmitic acid. | nih.gov |

| Human Myotubes | Palmitic Acid | Oxidized to a relatively higher extent than oleic acid. | nih.gov |

| Anaerobic Sludge | Oleic Acid | Slightly higher maximum biodegradation rate than palmitic acid. | researchgate.net |

| Oleic Acid | Exhibited a significantly longer lag-phase before maximum methane (B114726) production compared to palmitic acid. |

Beta-Oxidation Mechanisms

Intracellular Trafficking and Lipid Remodeling

Fatty acids that are not degraded for energy are trafficked within the cell for incorporation into more complex lipid molecules, contributing to membrane structure, energy storage, and signaling pathways.

Both oleic acid and palmitoleic acid are readily incorporated into various cellular lipids. In resting human monocytes, exogenously supplied palmitoleic acid is rapidly incorporated into membrane phospholipids (B1166683), with a notable accumulation in phosphatidylcholine (PC) . nih.govnih.gov In macrophages, which have low levels of neutral lipids, palmitoleic acid also tends to accumulate in membrane phospholipids like PC. nih.gov Studies in human myotubes showed that oleic acid was more readily incorporated into triacylglycerols (TAG) , while palmitic acid was preferentially incorporated into phospholipids. nih.gov In hamster hepatocytes, both oleic acid and palmitic acid were incorporated into cellular TAG and phospholipids. researchgate.net

| Cell Type | Fatty Acid | Primary Destination Lipid Class | Source |

|---|---|---|---|

| Human Monocytes (resting) | Palmitoleic Acid | Phosphatidylcholine (PC) | nih.govnih.gov |

| Palmitoleic Acid | Shows little movement to other lipid classes in resting state. | ||

| Human Myotubes | Oleic Acid | Triacylglycerol (TAG) | nih.gov |

| Palmitic Acid | Phospholipids (PL) | ||

| Hamster Hepatocytes | Oleic Acid | Incorporated into both cellular TAG and PL. | researchgate.net |

| Palmitic Acid | Incorporated into both cellular TAG and PL. |

Cells dynamically remodel the fatty acid composition of their phospholipids through deacylation-reacylation cycles, often referred to as the Lands cycle . nih.gov This process allows for the selective redistribution of fatty acids between different lipid classes to alter membrane properties or generate signaling molecules.

While palmitoleic acid remains largely static within phosphatidylcholine in resting monocytes, cellular stimulation with agonists triggers a rapid transfer of palmitoleic acid moieties from PC to phosphatidylinositol (PI) . nih.govnih.gov This remodeling is not a direct transfer but a CoA-dependent process involving phospholipase A2 (PLA2) enzymes. nih.govbalsinde.org PLA2 cleaves palmitoleic acid from PC, releasing it as a free fatty acid. This free palmitoleic acid is then activated to palmitoleoyl-CoA and re-esterified into lyso-PI acceptors, enriching specific PI molecular species. nih.govnih.gov This stimulated movement highlights a specific and regulated pathway for lipid turnover and signaling that is distinct from the remodeling of polyunsaturated fatty acids. nih.gov This recycling pathway allows cells to rapidly alter the composition of critical signaling phospholipids like PI in response to external stimuli. balsinde.org

Molecular and Cellular Mechanisms of Oleyl Palmitoleate Action

Role in Biological Membrane Structure and Dynamics

As a lipid molecule, oleyl palmitoleate (B1233929) can integrate into cellular membranes, thereby influencing their physical properties and the function of associated proteins.

Influence on Membrane Fluidity and Organization

Wax esters, including oleyl palmitoleate, are generally hydrophobic molecules. britannica.comlipotype.com While they are not major components of most biological membranes, their incorporation can modulate membrane fluidity. portlandpress.com The fluidity of a membrane is critical for cellular processes and is largely determined by its fatty acid composition. bu.edu Unsaturated fatty acids like oleic and palmitoleic acid tend to increase membrane fluidity, while saturated fatty acids have the opposite effect. bu.eduresearchgate.net The presence of the two unsaturated acyl chains in oleyl palmitoleate would be expected to increase the fluidity of the lipid bilayer. plos.org

Studies on the bacterium Micrococcus cryophilus, which contains significant amounts of wax esters in its cell envelope, suggest that these lipids may play a role in modulating membrane fluidity in response to temperature changes. portlandpress.com The physical state of wax esters, whether solid or fluid, is functionally important; for instance, in insects, solid surface lipids provide better waterproofing. nih.gov The specific impact of oleyl palmitoleate on membrane organization is an area of ongoing research, but it is plausible that its integration could alter the packing and lateral organization of other membrane lipids, potentially influencing the formation of lipid rafts. frontiersin.org

Interactions with Membrane Proteins

Changes in membrane fluidity and organization can, in turn, affect the function of integral and peripheral membrane proteins. plos.org While direct interactions between oleyl palmitoleate and specific membrane proteins have not been extensively characterized, it is known that the lipid environment is crucial for the proper conformation and activity of many membrane proteins. nih.gov For example, the disruption of lipid rafts by the incorporation of certain fatty acids can alter cell signaling pathways. frontiersin.org

Participation in Lipid Signaling Pathways

Upon enzymatic hydrolysis, oleyl palmitoleate releases its constituent fatty acids, oleic acid and palmitoleic acid, which can then be metabolized into a variety of signaling molecules. creative-proteomics.comeuropa.eu

Modulation of Enzyme Activity by Derived Metabolites

The fatty acids released from oleyl palmitoleate can directly modulate the activity of various intracellular enzymes. For instance, palmitoleic acid has been shown to inhibit several key metabolic enzymes, including lactate (B86563) dehydrogenase, malate (B86768) dehydrogenase, and isocitrate dehydrogenase. nih.gov Conversely, both oleic acid and palmitoleic acid can influence the activity of enzymes involved in lipid metabolism, such as stearoyl-CoA desaturase-1 (SCD1). physiology.org

The enzymatic breakdown of wax esters is carried out by lipases and carboxyl esterases. creative-proteomics.com This hydrolysis releases the fatty acid and fatty alcohol components, which can then enter various metabolic and signaling pathways. europa.euscielo.br

Receptor Activation by Related N-Acylethanolamines (e.g., PPAR-α, GPR119)

The fatty acids derived from oleyl palmitoleate, namely oleic acid and palmitoleic acid, can be converted into N-acylethanolamines (NAEs). nih.govnih.govresearchgate.net These lipid mediators are known to activate specific receptors involved in a range of physiological processes. wikipedia.org

Peroxisome Proliferator-Activated Receptor-α (PPAR-α): Oleoylethanolamide (OEA), derived from oleic acid, is a well-established agonist of PPAR-α. nih.gov Activation of PPAR-α is a key mechanism underlying the anti-inflammatory and metabolic regulatory effects of OEA. nih.govwikipedia.org Similarly, palmitoylethanolamide (B50096) (PEA), derived from palmitic acid (a saturated fatty acid), also activates PPAR-α. nih.govcaymanchem.com It is plausible that palmitoleoylethanolamide (POEA), derived from palmitoleic acid, could also act as a PPAR-α agonist, contributing to anti-inflammatory and metabolic benefits. nih.gov Studies have shown that POA can upregulate PPAR-α gene expression. soton.ac.uk

G Protein-Coupled Receptor 119 (GPR119): OEA is also a ligand for GPR119, a receptor involved in glucose homeostasis and appetite regulation. nih.govnih.govoup.commesoscale.com Activation of GPR119 by OEA has been shown to ameliorate allergic asthma and atopic dermatitis in murine models. nih.gov Palmitoylethanolamide has also been shown to have an affinity for GPR119. wikipedia.org It is therefore possible that POEA could also interact with this receptor, contributing to the regulation of metabolic and inflammatory pathways. nih.gov

Mechanistic Insights into Anti-Inflammatory Activities in Cellular Models

The anti-inflammatory effects of the components of oleyl palmitoleate have been demonstrated in various cellular models. Palmitoleic acid has been shown to exert anti-inflammatory effects on endothelial cells by downregulating the expression of pro-inflammatory genes like NFκB, COX-2, MCP-1, and IL-6, while upregulating the expression of the anti-inflammatory gene PPARα. soton.ac.uk It can also reduce the production of pro-inflammatory cytokines in macrophages. mdpi.com

The activation of PPAR-α by derived N-acylethanolamines is a significant contributor to these anti-inflammatory actions. gavinpublishers.com PPAR-α activation can inhibit the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory gene expression. gavinpublishers.com Furthermore, OEA has been shown to suppress degranulation and the expression of Th2 cytokines in mast cells, highlighting another potential anti-inflammatory mechanism. nih.gov

Table of Research Findings on Oleyl Palmitoleate and its Components

| Component/Metabolite | Mechanism | Observed Effect | Cell/Animal Model | Reference(s) |

|---|---|---|---|---|

| Palmitoleic Acid | Inhibition of enzyme activity | Reduced activity of LDH, MDH, ICDH, G6P-DH | Purified enzymes | nih.gov |

| Palmitoleic Acid | Modulation of gene expression | Downregulation of NFκB, COX-2, MCP-1, IL-6; Upregulation of PPARα | Endothelial cells (EAHy926) | soton.ac.uk |

| Palmitoleic Acid | Cytokine production | Reduced levels of pro-inflammatory cytokines | Macrophages | mdpi.com |

| Oleoylethanolamide (OEA) | PPAR-α activation | Attenuation of inflammation | Wild-type mice (not observed in PPAR-α deficient mice) | nih.gov |

| Oleoylethanolamide (OEA) | GPR119 activation | Amelioration of allergic asthma and atopic dermatitis | Murine models | nih.gov |

| Oleoylethanolamide (OEA) | GPR119 activation | Increased GLP-1 secretion | Intestinal L-cells (in vitro and in vivo) | nih.govmesoscale.com |

| Palmitoylethanolamide (PEA) | PPAR-α activation | Anti-inflammatory effects | Wild-type mice (not observed in PPAR-α deficient mice) | nih.gov |

| Palmitoleoylethanolamide (POEA) | Potential PPAR-α and GPR119 activation | Improved metabolic health, decreased inflammation | Rats with diet-induced obesity | nih.gov |

Suppression of Pro-inflammatory Cytokine Production

Palmitoleate has demonstrated potent anti-inflammatory properties, primarily through its ability to suppress the production of key pro-inflammatory cytokines in various cell types. Research indicates that palmitoleate can inhibit the activation of the NLRP3 inflammasome, a critical component of the innate immune system responsible for the production of highly pro-inflammatory cytokines. bilkent.edu.tr

In experimental models using mouse and human macrophages, co-treatment with palmitoleate effectively blocked the secretion of Interleukin-1β (IL-1β) induced by saturated fatty acids like palmitate. bilkent.edu.tr This inhibitory effect was observed in lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs), human THP-1 macrophages, and human peripheral blood mononuclear cells (PBMCs). bilkent.edu.trresearchgate.net Beyond IL-1β, palmitoleate also curtails the production of other significant inflammatory mediators. Studies have shown it inhibits the induction of Tumor Necrosis Factor-α (TNF-α) mRNA and reduces the secretion of Interleukin-6 (IL-6) and Chemokine ligand 2 (Ccl2). bilkent.edu.tr In vivo studies in hyperlipidemic mice further support these findings, showing that chronic supplementation with palmitoleate leads to lower systemic concentrations of IL-1β and Interleukin-18 (IL-18). bilkent.edu.trresearchgate.net

The anti-inflammatory action of palmitoleate is not limited to macrophages. In cultured endothelial cells stimulated with inflammatory agents, palmitoleate treatment led to the downregulation of several pro-inflammatory genes. metabolon.com One study highlighted that palmitoleate exhibited greater anti-inflammatory properties compared to oleic acid, another common monounsaturated fatty acid. metabolon.com Furthermore, in inflamed colon tissue from patients with Crohn's disease, palmitoleate was found to reduce proinflammatory markers. metabolon.com

Table 1: Research Findings on the Suppression of Pro-inflammatory Cytokines by Palmitoleate

| Cytokine | Experimental Model | Key Finding | Source(s) |

|---|---|---|---|

| IL-1β | Mouse & Human Macrophages; Hyperlipidemic Mice | Palmitoleate cotreatment completely blocked palmitate-induced IL-1β secretion and lowered systemic levels in vivo. | bilkent.edu.tr, researchgate.net |

| TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | Palmitoleate blocked palmitate-induced TNF-α mRNA induction. | bilkent.edu.tr |

| IL-6 | Mouse & Human Macrophages | Palmitoleate inhibited palmitate-stimulated IL-6 production. | bilkent.edu.tr |

| IL-18 | Hyperlipidemic Mice | Chronic palmitoleate supplementation lowered systemic IL-18 concentrations in vivo. | bilkent.edu.tr, researchgate.net |

| Ccl2 / MCP-1 | Mouse & Human Macrophages | Palmitoleate inhibited palmitate-stimulated Ccl2 production and reduced LPS-induced MCP-1 expression. | bilkent.edu.tr, mdpi.com |

Attenuation of Macrophage Activation

A key feature of chronic inflammation, particularly in metabolic diseases, is the polarization of macrophages towards a pro-inflammatory "M1" state. Research has established that palmitoleate plays a crucial role in counteracting this process. It not only prevents the activation of pro-inflammatory pathways in macrophages but can also reverse an established M1-like phenotype. nih.govnih.gov

Saturated fatty acids, such as palmitic acid, are known to induce M1-type polarization in macrophages, leading to the increased expression of pro-inflammatory genes and the secretion of inflammatory cytokines. nih.govworktribe.com Palmitoleate directly antagonizes these effects. In studies using bone marrow-derived macrophages (BMDMs), palmitoleate was shown to prevent the pro-inflammatory gene expression (including genes like Cxcl1, Il6, Tnf, and Nos2) induced by palmitate. nih.gov Remarkably, macrophages from mice on a high-fat diet, which retain a pro-inflammatory "memory," showed a reversal of this phenotype after a short incubation with palmitoleate. nih.govnih.gov

Table 2: Research Findings on the Attenuation of Macrophage Activation by Palmitoleate

| Treatment Context | Key Macrophage Marker/Phenotype | Outcome of Palmitoleate Action | Mechanism | Source(s) |

|---|---|---|---|---|

| Palmitate-induced Inflammation | M1 Polarization (pro-inflammatory) | Palmitoleate antagonizes M1 polarization and prevents the induction of inflammatory genes (Il6, Tnf, Nos2). | AMPK Activation | nih.gov, worktribe.com, nih.gov |

| High-Fat Diet Model | "Memory" of M1 Polarization | Palmitoleate reverses the established pro-inflammatory gene expression in macrophages from high-fat-fed mice. | AMPK Activation | nih.gov, nih.gov |

| Lipid-induced Stress | NLRP3 Inflammasome Activation | Palmitoleate blocks inflammasome activation in mouse and human macrophages. | Prevention of ER Stress | bilkent.edu.tr, researchgate.net |

| Atherosclerosis Model | Plaque Macrophage Accumulation | Palmitoleate treatment reduces macrophage area in atherosclerotic plaques. | IL-1β Production Inhibition | researchgate.net |

Advanced Analytical Methodologies for Oleyl Palmitoleate Quantification and Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for isolating oleyl palmitoleate (B1233929) from other lipid species. ijirmps.org The choice between gas and liquid chromatography depends on the sample's volatility and the analytical goals.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. academicjournals.org For non-volatile lipids like wax esters, derivatization is a necessary step to increase their volatility. academicjournals.org A common method involves transesterification to convert the fatty acid and fatty alcohol components into more volatile methyl esters (FAMEs) and alcohol derivatives, respectively. academicjournals.org

GC-MS analysis of oleyl palmitoleate, after derivatization, would involve separating the resulting fatty acid methyl ester (palmitoleate methyl ester) and the derivatized oleyl alcohol. The gas chromatograph separates these components based on their boiling points and interactions with the stationary phase of the column. journal-of-agroalimentary.ro The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that allows for their identification. journal-of-agroalimentary.ro The retention times of the derivatized components can be compared to standards for confirmation. journal-of-agroalimentary.ro For instance, in the analysis of fatty acid profiles of yeasts, GC-MS has been used to identify and quantify various fatty acids, including palmitoleic acid. researchgate.net

Key GC-MS Parameters for Fatty Acid Analysis:

| Parameter | Typical Value/Condition | Source |

| Column Type | Capillary column (e.g., VF-5ms) | researchgate.net |

| Injection Mode | Splitless | researchgate.net |

| Carrier Gas | Helium or Nitrogen | ijirmps.org |

| Temperature Program | Ramped temperature increase (e.g., 100°C to 315°C) | researchgate.net |

| Ionization Energy | 70 eV | researchgate.net |

| Derivatization | Methylation (to form FAMEs) | academicjournals.org |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds like oleyl palmitoleate in their intact form. iipseries.org It offers high resolution and is suitable for both qualitative and quantitative analysis. iipseries.orgnih.gov

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for lipid separation. mdpi.com In this technique, a nonpolar stationary phase (like C18 or C30) is used with a more polar mobile phase. mdpi.comgoogle.com The separation is based on the hydrophobicity of the molecules; more nonpolar compounds like wax esters have longer retention times. The elution order of lipids in RP-HPLC is often related to their partition number (PN) or equivalent carbon number (ECN), which is calculated as CN - 2DB, where CN is the carbon number and DB is the number of double bonds. mdpi.com

For the detection of lipids like oleyl palmitoleate, which lack a strong UV chromophore, a Charged Aerosol Detector (CAD) or a mass spectrometer can be coupled with the HPLC system. nih.gov HPLC-CAD has been successfully used for the direct and sensitive determination of various fatty acids. nih.gov A study on the fatty acid profile of oleic acid utilized HPLC-CAD for the simultaneous determination of nine fatty acids, including palmitoleic acid, demonstrating good linearity and low limits of detection. nih.gov

Typical HPLC-CAD Method Parameters for Fatty Acid Analysis:

| Parameter | Typical Value/Condition | Source |

| Column | C18 or other suitable reversed-phase column | google.comhplc.eu |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | google.comaocs.org |

| Elution Mode | Isocratic or Gradient | google.com |

| Detector | Charged Aerosol Detector (CAD) | nih.gov |

| Linearity (r²) | >0.999 | nih.gov |

| Limit of Detection (LOD) | 0.006–0.1 μg mL-1 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of oleyl palmitoleate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for detailed structural analysis of organic molecules. aocs.orgiiste.org Both ¹H and ¹³C NMR provide valuable information about the carbon-hydrogen framework of oleyl palmitoleate. iiste.org

In the ¹H NMR spectrum, specific signals can be assigned to the protons in different parts of the molecule, such as the protons on the double bonds of the oleyl and palmitoleyl chains, the protons of the methylene (B1212753) groups adjacent to the ester linkage and double bonds, and the terminal methyl protons. mdpi.com ¹³C NMR spectroscopy provides information on the carbon skeleton, with distinct chemical shifts for the carbonyl carbon of the ester group, the sp² carbons of the double bonds, and the various sp³ carbons of the aliphatic chains. iiste.orgresearchgate.net The integration of ¹H NMR signals can also be used for quantitative analysis of the different fatty acid components in a mixture. mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. nicoletcz.czresearchgate.net The FTIR spectrum of oleyl palmitoleate would show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected peaks in the FTIR spectrum include:

A strong C=O stretching vibration from the ester functional group.

C-H stretching vibrations from the aliphatic chains.

=C-H stretching and bending vibrations associated with the double bonds in the oleyl and palmitoleyl moieties.

C-O stretching vibrations of the ester group.

FTIR has been used to study the hydration of lipids, including those containing palmitoyl (B13399708) and oleoyl (B10858665) residues, by observing changes in the absorption bands of the lipid molecules. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry-Based Lipidomics for Comprehensive Profiling

Mass spectrometry (MS)-based lipidomics has become a leading technology for the comprehensive analysis of lipids in biological systems due to its high sensitivity, specificity, and speed. unitn.itnih.gov This approach allows for the large-scale profiling and quantification of a wide range of lipid molecules, including wax esters like oleyl palmitoleate. nih.gov

Lipidomics workflows typically involve lipid extraction, followed by analysis using direct infusion MS ("shotgun lipidomics") or, more commonly, liquid chromatography coupled with mass spectrometry (LC-MS). nih.govnih.gov LC-MS combines the separation power of HPLC with the sensitive and specific detection of MS, which is particularly advantageous for complex lipid mixtures as it can separate isobaric and isomeric species. unitn.it

Different ionization techniques can be employed, with electrospray ionization (ESI) being the most common for lipid analysis. unitn.it Tandem mass spectrometry (MS/MS) is then used to fragment the parent ions, generating characteristic fragment ions that provide detailed structural information, such as the identity of the fatty acid and fatty alcohol components of a wax ester. aocs.org For example, in positive ion mode, atmospheric pressure chemical ionization (APCI)-MS of a wax ester can show a protonated molecule [M+H]⁺ and fragment ions corresponding to the loss of the fatty acid moiety. aocs.org This detailed fragmentation pattern is crucial for the unambiguous identification of oleyl palmitoleate within a complex lipid profile. rsc.orgdiva-portal.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of large, polar, and thermally labile molecules, including wax esters like oleyl palmitoleate. nih.gov This method allows for the ionization of the analyte directly from a liquid phase into the gas phase, minimizing fragmentation and typically preserving the intact molecule for detection.

In the analysis of wax esters, ESI often produces protonated molecules ([M+H]⁺) or, more commonly, adducts with ions present in the mobile phase, such as ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). nih.govresearchgate.net The formation of ammonium adducts is particularly favored for wax esters. A systematic study of various wax esters by ESI tandem mass spectrometry (MS/MS) on a quadrupole time-of-flight (Q-TOF) instrument revealed that the fragmentation patterns of these adducts are highly dependent on the applied collision energy. nih.gov

Tandem mass spectrometry (MS/MS) of the selected precursor ion (e.g., the [M+NH₄]⁺ adduct of oleyl palmitoleate) is critical for structural elucidation. Collision-induced dissociation (CID) of the precursor ion induces fragmentation at specific points in the molecule. For wax esters, characteristic fragmentation involves cleavage of the ester bond, yielding product ions that are diagnostic of the constituent fatty acid and fatty alcohol moieties. nih.gov For oleyl palmitoleate, this would allow for the identification of fragments corresponding to palmitoleic acid and oleyl alcohol. The fragmentation patterns can be complex, but they provide a high degree of confidence in the structural assignment of the analyte. nih.gov

Table 1: Common Ion Species and Fragments in ESI-MS of Wax Esters

| Ion Type | Description | Significance for Oleyl Palmitoleate |

| [M+NH₄]⁺ | Ammonium adduct of the intact molecule | A common and stable precursor ion for MS/MS analysis. nih.gov |

| [M+H]⁺ | Protonated molecule | Another potential precursor ion, often observed alongside adducts. nih.gov |

| [M+Na]⁺ | Sodium adduct of the intact molecule | Frequently observed, provides strong signal for the intact molecule. researchgate.net |

| [R'OH+NH₄]⁺ | Ammonium adduct of the fatty alcohol | Fragment ion indicating the oleyl alcohol moiety. |

| [RCOOH₂]⁺ | Protonated fatty acid | Fragment ion indicating the palmitoleic acid moiety. nih.gov |

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric pressure chemical ionization (APCI) is another powerful ionization technique used in mass spectrometry, often coupled with high-performance liquid chromatography (HPLC). wikipedia.org APCI is particularly suitable for the analysis of small to medium molecular weight (up to 1500 Da), thermally stable compounds with low to medium polarity, a category that includes many lipids. wikipedia.orglabcompare.com Unlike ESI, APCI involves vaporizing the sample and solvent in a heated tube before ionization occurs through gas-phase ion-molecule reactions. labcompare.com

For analytes like oleyl palmitoleate, APCI typically generates protonated molecules ([M+H]⁺) through proton transfer from reactant gas ions. wikipedia.orgresearchgate.net The resulting mass spectra are often characterized by strong molecular ion signals and logical neutral losses, such as the loss of a water molecule from an alcohol functional group. researchgate.net APCI is considered a "soft" ionization method but can sometimes induce more in-source fragmentation compared to ESI. The ions produced can be complementary to those generated by ESI, providing additional structural information. scispace.com The choice between ESI and APCI often depends on the specific polarity and thermal stability of the analyte and the composition of the liquid chromatography mobile phase. wikipedia.org

Table 2: Comparison of ESI and APCI for Oleyl Palmitoleate Analysis

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Ionization Principle | Ionization from liquid droplets in a strong electric field. nih.gov | Gas-phase ion-molecule reactions following thermal vaporization. wikipedia.orglabcompare.com |

| Analyte Suitability | Polar, thermally labile, large molecules. nih.gov | Low to medium polarity, thermally stable molecules. wikipedia.org |

| Typical Ions | [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ adducts. nih.gov | Predominantly [M+H]⁺, some adducts and fragments. researchgate.net |

| Fragmentation | Generally very soft, fragmentation controlled by MS/MS. nih.gov | Can have more in-source fragmentation; produces logical neutral losses. researchgate.net |

Application of Isotopically Labeled Internal Standards for Quantification

Accurate and precise quantification of oleyl palmitoleate in biological samples is essential for understanding its physiological roles. The gold standard for quantification by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) in a method known as stable isotope dilution analysis. nih.govacs.org

A SIL-IS is a version of the analyte (in this case, oleyl palmitoleate) in which one or more atoms have been replaced with a heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). For example, ¹³C-labeled oleyl palmitoleate would be chemically identical to the endogenous compound but would have a higher mass. Because the SIL-IS has the same chemical and physical properties as the analyte, it experiences the same effects during sample extraction, handling, and ionization. scispace.com It co-elutes with the analyte during chromatography and has virtually identical ionization efficiency. nih.gov

By adding a known amount of the SIL-IS to the sample at the very beginning of the workflow, any sample loss or variability in instrument response will affect both the analyte and the standard equally. The concentration of the endogenous oleyl palmitoleate can then be determined with high accuracy by measuring the ratio of the mass spectrometer signal from the native analyte to that of the SIL-IS. scispace.com This approach corrects for matrix effects and variations in ionization, which are common challenges in quantitative lipid analysis. nih.gov

Table 3: Principles of Using Isotopically Labeled Internal Standards

| Principle | Description | Advantage for Oleyl Palmitoleate Quantification |

| Chemical Identity | The SIL-IS is chemically identical to the analyte, differing only in mass. | Ensures identical behavior during extraction, chromatography, and ionization. scispace.com |

| Co-elution | The SIL-IS and the analyte elute from the chromatography column at the same time. | Corrects for any run-to-run variation in retention time. |

| Ratio Measurement | Quantification is based on the ratio of the signal intensities of the analyte and the known amount of SIL-IS. | Corrects for sample loss, matrix effects, and instrument variability, leading to high accuracy and precision. nih.govscispace.com |

Untargeted and Targeted Lipidomics Strategies

Lipidomics, the large-scale study of lipids in biological systems, employs two primary strategies: untargeted and targeted analysis. Both can be used to investigate oleyl palmitoleate, but they serve different research goals. nih.govresearchgate.net

Untargeted lipidomics aims to comprehensively measure and identify as many lipids as possible in a sample without a preconceived bias. nih.govmdpi.com Using high-resolution mass spectrometry, this exploratory approach generates a global snapshot of the lipidome. In such a study, oleyl palmitoleate would be one of thousands of lipid species detected and measured simultaneously. The primary goal is often biomarker discovery or identifying pathways that are perturbed under different conditions (e.g., disease vs. healthy). mdpi.comfrontiersin.org Following data acquisition, complex bioinformatic and statistical analyses are required to identify lipids that are significantly altered between sample groups.

Targeted lipidomics , in contrast, is a hypothesis-driven approach that focuses on the accurate and precise quantification of a predefined list of specific lipid molecules, which could include oleyl palmitoleate and other related wax esters. nih.gov This method typically uses a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. protocols.io MRM provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each target analyte. Targeted analysis is the preferred method for validating findings from untargeted studies or when the research question revolves around a specific set of lipids or a particular metabolic pathway. nih.gov

Table 4: Comparison of Untargeted and Targeted Lipidomics

| Feature | Untargeted Lipidomics | Targeted Lipidomics |

| Goal | Exploratory; discover novel biomarkers and pathways. mdpi.com | Hypothesis-driven; accurately quantify specific lipids. nih.gov |

| Scope | Comprehensive analysis of all detectable lipids. | Analysis of a predefined list of lipids. protocols.io |

| Methodology | High-resolution MS (e.g., Q-TOF, Orbitrap) in full-scan mode. mdpi.com | Triple quadrupole MS using Multiple Reaction Monitoring (MRM). nih.govprotocols.io |

| Outcome | Relative quantification of hundreds to thousands of lipids. | Absolute or accurate relative quantification of selected lipids. |

| Selectivity/Sensitivity | Lower selectivity and sensitivity per compound. | High selectivity and sensitivity for target compounds. |

| Application for Oleyl Palmitoleate | To discover if oleyl palmitoleate levels change in relation to other lipids under certain conditions. | To precisely measure the concentration of oleyl palmitoleate in a sample. |

Oleyl Palmitoleate in Lipidomics and Systems Biology Research

Identification and Profiling within Complex Lipidomes

The identification and quantification of specific lipid molecules like oleyl palmitoleate (B1233929) from intricate biological samples are fundamental challenges in lipidomics. The structural similarity among different wax esters necessitates sophisticated analytical techniques for accurate profiling.

Methodologies for the identification of oleyl palmitoleate and other wax esters often involve advanced chromatographic and mass spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds, including the fatty acid and fatty alcohol components of wax esters after hydrolysis. For instance, in a study on engineered Escherichia coli designed to produce wax esters, GC-MS analysis was crucial in identifying various wax ester species, including palmityl palmitoleate and oleyl oleate (B1233923), which are isomers of oleyl palmitoleate. nih.gov This technique allows for the determination of the constituent fatty acids and fatty alcohols, thereby enabling the characterization of the wax ester profile. nih.govasm.org

Liquid chromatography coupled with mass spectrometry (LC-MS) is another cornerstone technique that allows for the analysis of intact wax esters. nih.gov High-performance liquid chromatography (HPLC) can separate complex lipid mixtures, and subsequent analysis by mass spectrometry provides detailed structural information. nih.govbiomolther.org For example, electrospray ionization (ESI)-MS/MS can be used to fragment wax ester molecules, yielding characteristic product ions that reveal the composition of the fatty acid and fatty alcohol moieties. nih.gov The fragmentation patterns can be influenced by the position of double bonds within the acyl chains, a factor that is critical for distinguishing between isomers like stearyl palmitoleate and oleyl palmitate. oup.com

The table below summarizes analytical techniques and findings related to the identification of oleyl palmitoleate and similar wax esters in complex lipidomes.

| Analytical Technique | Sample Matrix | Key Findings | Reference |

| GC-MS | Engineered E. coli | Identified various wax esters, including palmityl palmitoleate and oleyl oleate. | nih.gov |

| HPLC-MS | Inflammatory Bowel Disease Patients | Identified increased levels of oleyl palmitate in colonic Crohn's disease. | nih.govbiomolther.orgsemanticscholar.org |

| ESI-MS/MS | Wax Ester Standards | Characterized fragmentation patterns of various wax esters, including isomers. | nih.gov |

Role as a Lipidomic Biomarker Candidate in Mechanistic Studies

The potential of oleyl palmitoleate as a biomarker is an emerging area of research, particularly in the context of inflammatory diseases and metabolic disorders. A biomarker is a measurable indicator of some biological state or condition, and lipid molecules are increasingly recognized for their biomarker potential. nih.gov

In the context of inflammatory bowel disease (IBD), a pilot study utilizing metabolic and lipid profiling identified several lipidomic differences between colonic Crohn's disease (CD) and ulcerative colitis (UC). semanticscholar.org Notably, this study found that levels of stearyl palmitoleate, palmitoleyl stearate, and oleyl palmitate were higher in patients with colonic CD compared to those with UC. nih.govbiomolther.orgsemanticscholar.org This suggests that these wax esters, including the closely related oleyl palmitate, could serve as potential biomarkers to differentiate between these two forms of IBD. nih.govsemanticscholar.org While this study did not specifically measure oleyl palmitoleate, the findings for its isomer, oleyl palmitate, point towards a potential role for this class of wax esters in the pathophysiology of IBD.

Furthermore, a multi-omics investigation into the mechanism of action of an anti-tubercular fatty acid analog revealed significant alterations in the lipidome of Mycobacterium tuberculosis upon treatment. nih.gov Among the lipids that showed changes in abundance was oleyl palmitoleate, indicating its involvement in the metabolic pathways affected by the drug. nih.gov This finding underscores the potential of oleyl palmitoleate as a responsive biomarker to therapeutic interventions.

The table below outlines research findings related to the potential biomarker role of oleyl palmitoleate and its isomers.

| Disease/Condition | Sample Type | Finding | Potential Implication | Reference |

| Inflammatory Bowel Disease | Tissue | Increased levels of oleyl palmitate in Crohn's disease vs. Ulcerative Colitis. | Biomarker for differentiating IBD subtypes. | nih.govbiomolther.orgsemanticscholar.org |

| Tuberculosis (in response to treatment) | Mycobacterium tuberculosis | Altered levels of oleyl palmitoleate. | Biomarker for monitoring treatment response. | nih.gov |

| Coronary Heart Disease | Plasma | Altered levels of palmitoleic acid and oleic acid. | Biomarkers for assessing CHD risk. | nih.gov |

| Hypertriglyceridemic Acute Pancreatitis | Serum | Increased lipolysis of palmitoleate and oleate from triglycerides. | Mechanistic link to organ failure. | nih.govjci.org |

It is important to note that while these studies provide promising initial findings, further research is required to validate oleyl palmitoleate as a robust clinical biomarker and to fully elucidate its role in the underlying disease mechanisms.

Comparative Lipidomic Analysis of Wax Esters

Comparative lipidomics of wax esters across different biological sources or conditions can provide valuable insights into their functional diversity. Such studies help in understanding how the composition of wax esters, including the specific combination of fatty acids and fatty alcohols like in oleyl palmitoleate, is adapted to different physiological or environmental contexts.

One study compared the melting temperatures of various monounsaturated wax esters and found that isomers with the double bond in the fatty acid chain have a lower melting point than those with the double bond in the fatty alcohol moiety. oup.com For instance, the melting temperature of stearyl palmitoleate (18:0-16:1) was found to be slightly lower than that of its isomer, oleyl palmitate (18:1-16:0). oup.com These physical properties are critical for the biological functions of wax esters, such as providing lubrication and maintaining membrane fluidity.

In a study involving engineered E. coli, the composition of synthesized wax esters was compared in the presence and absence of exogenous oleate. nih.govasm.org In the absence of oleate, the primary wax esters were palmityl palmitate and palmityl oleate. nih.gov However, when oleate was supplied, the profile shifted to predominantly palmityl oleate, palmityl palmitoleate, and oleyl oleate. nih.gov This demonstrates how the availability of specific fatty acid precursors directly influences the composition of the resulting wax ester pool. nih.gov

The table below presents a comparative analysis of different wax esters, including those structurally related to oleyl palmitoleate.

| Comparison Factor | Wax Esters Compared | Observation | Significance | Reference |

| Melting Temperature | Stearyl palmitoleate vs. Oleyl palmitate | Stearyl palmitoleate has a slightly lower melting temperature. | Isomeric structure influences physical properties and biological function. | oup.com |

| Biosynthesis | Wax esters from E. coli with and without oleate supplementation | Oleate supplementation leads to the production of oleate-containing wax esters like palmityl palmitoleate and oleyl oleate. | Demonstrates the role of precursor availability in determining wax ester composition. | nih.govasm.org |

| Fragmentation Pattern | Wax esters with unsaturated fatty acyl vs. unsaturated fatty alcohol moieties | Different fragmentation patterns observed in ESI-MS/MS. | Crucial for accurate identification and structural elucidation of isomers. | nih.gov |

These comparative analyses highlight the subtlety and importance of isomeric differences in wax esters and provide a framework for understanding the functional significance of specific molecules like oleyl palmitoleate in different biological contexts.

Emerging Research Directions and Biotechnological Applications

Investigation of Positional Isomer Specificity in Biological Functions

The biological activity of lipids is often highly dependent on their precise chemical structure, including the position of double bonds within their fatty acid chains. While research into the specific biological functions of oleyl palmitoleate (B1233929) itself is ongoing, significant studies on its constituent fatty acids—oleic acid and palmitoleic acid—reveal the critical nature of positional isomerism.

Palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7) is the most common isomer of hexadecenoic acid and has been identified as a "lipokine," a lipid hormone that can modulate metabolic processes, such as increasing insulin (B600854) sensitivity in muscle. nih.govresearchgate.net However, other positional isomers of hexadecenoic acid have been shown to possess distinct and potent biological activities. These include:

Sapienic acid (cis-6-hexadecenoic acid, 16:1n-10): A key fatty acid in human skin sebum. It exhibits anti-inflammatory activity, though often at higher concentrations than other isomers. nih.govbalsinde.orgbalsinde.org

Hypogeic acid (cis-7-hexadecenoic acid, 16:1n-9): This isomer has been found to have strong anti-inflammatory properties, comparable in magnitude to omega-3 fatty acids, and its effects are clearly distinguishable from those of palmitoleic acid. researchgate.netbalsinde.org It is synthesized via the partial β-oxidation of oleic acid and has been suggested as a potential biomarker for the formation of foamy monocytes in atherosclerosis. nih.govbalsinde.org

The distinct functions of these fatty acid isomers strongly suggest that the biological role of a wax ester like oleyl palmitoleate would be significantly influenced by which specific isomer of palmitoleic acid is incorporated into its structure. For example, an ester formed with hypogeic acid instead of palmitoleic acid would likely exhibit different anti-inflammatory properties. Research on related complex lipids, such as (O-oleyl) ω-hydroxy palmitic acid, has shown that structural arrangement profoundly impacts physicochemical properties and, consequently, biological function, such as acting as a surfactant in the tear film. researchgate.net Therefore, a key emerging research direction is the synthesis and biological evaluation of the different positional isomers of oleyl palmitoleate to determine how these structural subtleties translate into specific functions, which could lead to targeted applications in medicine and cosmetics.

Development of Engineered Biological Systems for Optimized Production

The high cost and limited supply of natural sources for specific wax esters like those found in jojoba oil have driven the development of engineered biological systems for their production. ebi.ac.uk Oleyl palmitoleate and related compounds have been successfully synthesized in various metabolically engineered host organisms, demonstrating the potential for sustainable and scalable biotechnological production from inexpensive resources. asm.orgebi.ac.uk

Engineered Microorganisms:

Escherichia coli : Researchers have successfully established wax ester biosynthesis in E. coli by co-expressing a fatty alcohol-producing acyl-CoA reductase from the jojoba plant with a bacterial wax ester synthase from Acinetobacter baylyi. asm.org When cultivated in the presence of oleate (B1233923), these engineered bacteria produced a mixture of wax esters, including palmityl oleate, oleyl oleate, and palmityl palmitoleate. asm.orgebi.ac.uk The neutral lipids produced accumulated within the cells as lipid bodies. asm.org

Corynebacterium glutamicum : This bacterium has been engineered to produce specific fatty acids that are precursors for oleyl palmitoleate. nih.gov By disrupting certain fatty acid synthase genes (e.g., fasA) and introducing a Δ9-desaturase system, production can be shifted towards palmitoleic acid from palmitic acid. nih.govresearchgate.net Further optimization, such as enhancing the availability of iron (a cofactor for desaturase enzymes), has been shown to dramatically increase the conversion of palmitic acid to palmitoleic acid, a crucial step for oleyl palmitoleate synthesis. nih.gov

Engineered Oilseed Crops:

Camelina sativa : As a promising industrial oilseed crop, Camelina sativa has been a focus for metabolic engineering to produce high-value oils. researchgate.netocl-journal.org Strategies to enhance the accumulation of palmitoleic acid (an ω-7 fatty acid) include the co-expression of a Δ9-desaturase gene to convert palmitic acid and the manipulation of thioesterase specificity. frontiersin.org For instance, the native fatty acid thioesterases in camelina, FatA and FatB, show specificity for oleoyl-ACP and palmitoyl-ACP, respectively, presenting targets for molecular manipulation to control the precursor pools for wax ester synthesis. frontiersin.org

These engineering strategies often involve the introduction of heterologous genes encoding key enzymes and the modification of native metabolic pathways to increase the supply of necessary precursors (specific fatty acids and fatty alcohols).

Table 1: Examples of Engineered Biological Systems for Wax Ester Production This table is interactive. You can sort and filter the data.

| Host Organism | Genetic Modification Strategy | Key Enzymes/Genes Involved | Target Products & Findings | Citations |

|---|

| Escherichia coli | Co-expression of heterologous genes for wax ester synthesis. | - Bifunctional acyl-CoA reductase (from Simmondsia chinensis)

Exploration of Novel Enzymatic Pathways for Derivatization

Beyond direct biosynthesis, a significant area of emerging research is the use of enzymes to modify, or "derivatize," oleyl palmitoleate and its precursors to create novel molecules with unique properties. This approach leverages the high specificity of enzymes to perform targeted chemical transformations that are often difficult to achieve through traditional chemistry.

One potential pathway involves the enzymatic isomerization of the double bonds within the fatty acid chains. For example, a lipid cis-trans isomerase (Cti) has been characterized from the bacterium Pseudomonas aeruginosa. researchgate.net This enzyme was shown to catalyze the conversion of the cis double bond in palmitoleic acid to a trans configuration. researchgate.net Applying such an enzyme to oleyl palmitoleate could produce its trans isomer, which would likely have different physical properties (e.g., a higher melting point) and distinct biological activities.

Another avenue of exploration is the use of lipase (B570770) enzymes for transesterification. Lipases are widely used in industry for their ability to catalyze the exchange of fatty acid groups on a glycerol (B35011) or alcohol backbone. This could be applied to oleyl palmitoleate to exchange either the oleyl alcohol or the palmitoleoyl group with other fatty alcohols or fatty acids, respectively, leading to a diverse library of novel wax esters with tailored chain lengths and degrees of unsaturation.

Furthermore, inspiration can be drawn from other lipid metabolic pathways. For example, the discovery of pathways for the synthesis of branched fatty acid esters of hydroxy fatty acids (FAHFAs) involves enzymatic steps for hydroxylation and subsequent esterification. researchgate.net The exploration of enzymes like hydroxylases or epoxidases could introduce functional groups onto the alkyl chains of oleyl palmitoleate, creating derivatives with altered polarity and functionality for use as advanced surfactants, lubricants, or signaling molecule analogues. These enzymatic derivatization strategies represent a powerful toolkit for expanding the chemical diversity and application range of bio-based wax esters.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing oleyl palmitoleate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of oleyl alcohol with palmitoleic acid under catalytic conditions (e.g., acid or enzyme catalysts). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and thin-layer chromatography (TLC) for reaction monitoring. For reproducibility, document reaction parameters (temperature, solvent, catalyst concentration) and validate purity via melting point analysis or high-performance liquid chromatography (HPLC). Include raw spectral data in supplementary materials to enable verification .

Q. Which analytical techniques are most effective for quantifying oleyl palmitoleate in complex biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity in lipid-rich samples. For non-destructive analysis, near-infrared (NIR) spectroscopy coupled with partial least squares (PLS) regression can predict concentrations in minced samples, though temperature variations (e.g., 5–35°C) may affect accuracy. Calibrate models using known standards and validate with independent datasets .

Q. How should researchers assess the stability of oleyl palmitoleate under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, heat, humidity) and monitor degradation via GC-MS or HPLC. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf life. Report deviations in purity and identify degradation products. Supplementary tables should detail experimental conditions and statistical analyses .

Advanced Research Questions

Q. How can contradictory findings in oleyl palmitoleate’s metabolic roles be systematically addressed?

- Methodological Answer : Contradictions often arise from model systems (in vitro vs. in vivo) or analytical variability. To resolve these:

- Step 1 : Replicate experiments using standardized protocols (e.g., cell lines, animal models).

- Step 2 : Validate analytical methods via inter-laboratory comparisons.

- Step 3 : Perform meta-analyses of published data to identify confounding variables (e.g., dietary lipid interference).

- Step 4 : Propose mechanistic studies (e.g., isotopic tracing) to clarify pathways .

Q. What experimental designs are optimal for investigating oleyl palmitoleate’s interaction with lipid-signaling pathways?

- Methodological Answer : Use gene-edited cell models (e.g., CRISPR-Cas9 knockout of fatty acid receptors) to isolate signaling mechanisms. Combine lipidomics with transcriptomic profiling to map downstream effects. For in vivo studies, employ tracer techniques (e.g., ¹³C-labeled palmitoleate) to track incorporation into lipid droplets or membranes. Include negative controls (e.g., palmitate) to distinguish specificity .

Q. How can computational models enhance the study of oleyl palmitoleate’s physicochemical properties?

- Methodological Answer : Apply molecular dynamics (MD) simulations to predict behavior in lipid bilayers or emulsion systems. Validate predictions with experimental data (e.g., differential scanning calorimetry for phase transitions). Use density functional theory (DFT) to model ester bond stability under enzymatic hydrolysis. Share simulation parameters and force fields in supplementary files .

Q. What strategies mitigate biases when comparing oleyl palmitoleate’s bioactivity across studies?

- Methodological Answer :

- Standardization : Adopt consensus protocols for cell viability assays (e.g., MTT vs. ATP-based assays).

- Blinding : Implement double-blinded analysis for histological or spectroscopic data.

- Data Transparency : Publish raw datasets and code for statistical analyses (e.g., R/Python scripts) to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.